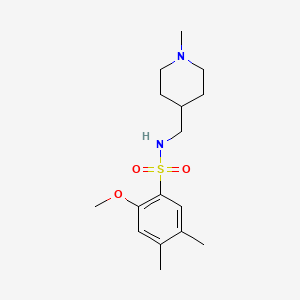

2-methoxy-4,5-dimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

描述

属性

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3S/c1-12-9-15(21-4)16(10-13(12)2)22(19,20)17-11-14-5-7-18(3)8-6-14/h9-10,14,17H,5-8,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQLXUSUVUBLIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular function.

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates are unknown. Its chemical structure suggests it may be absorbed in the gastrointestinal tract and distributed throughout the body.

Result of Action

Based on its structural similarity to other compounds, it may have a range of potential effects, including modulation of enzyme activity, alteration of cell signaling pathways, or interaction with cellular receptors.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific studies on this compound, it’s difficult to predict how these factors might affect its action.

生物活性

2-Methoxy-4,5-dimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 298.4 g/mol. The compound features a sulfonamide group linked to a piperidine moiety, which is known for enhancing biological activity through various mechanisms.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, particularly in the context of cancer therapy, enzyme inhibition, and neuroprotection.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzenesulfonamides can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's ability to destabilize microtubules may contribute to its antitumor effects, as observed in related compounds that disrupt microtubule assembly at concentrations around 20 μM .

2. Enzyme Inhibition

The sulfonamide group is known for its role in inhibiting enzymes such as carbonic anhydrases and various lipoxygenases. In particular, compounds with a similar structure have demonstrated potent inhibitory effects on human lipoxygenases (LOXs), which are involved in inflammatory processes and cancer progression. For example, certain benzenesulfonamides have shown nanomolar potency against platelet-type 12-(S)-LOX, suggesting that our compound could also exhibit similar enzyme inhibition properties .

3. Neuroprotective Effects

The incorporation of the piperidine moiety is associated with enhanced neuroprotective effects. Research has highlighted the potential of piperidine derivatives in treating neurodegenerative diseases by inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation. Compounds similar to our target have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential applications in Alzheimer's disease therapy .

Case Studies and Research Findings

The mechanisms through which this compound exerts its biological activity can be summarized as follows:

- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule assembly, leading to cell cycle arrest and apoptosis.

- Enzyme Inhibition : The sulfonamide group likely interacts with enzyme active sites, inhibiting their function and altering metabolic pathways related to inflammation and cancer progression.

- Neurotransmitter Modulation : By inhibiting cholinesterase activity, the compound may enhance acetylcholine levels, improving cognitive functions and potentially offering therapeutic benefits in neurodegenerative conditions.

相似化合物的比较

2-Methoxy-4,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

4-Ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide

- Molecular Formula: C₁₈H₂₃NO₃S (MW: 333.45 g/mol) .

- Key Differences :

- Ethoxy group at position 4 instead of methoxy.

- A 1-phenylethyl substituent replaces the piperidine-derived side chain.

- Ethoxy substitution may alter metabolic stability compared to methoxy .

Sulfonamides with Heterocyclic Substitutes

- Examples from : 4-Amino-N-(4,5-dimethyl-2-oxazolyl)benzenesulfonamide: Features an oxazole ring, which is electron-rich and may enhance antimicrobial activity. 4-Amino-N-2-benzothiazolylbenzenesulfonamide: Incorporates a benzothiazole group, known for antitumor and anti-inflammatory properties.

- Implications :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Biological Targets |

|---|---|---|---|---|

| 2-Methoxy-4,5-dimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide | C₁₇H₂₅N₃O₃S | 363.47 | 1-Methylpiperidin-4-ylmethyl | Enzymes, GPCRs |

| 2-Methoxy-4,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide | C₁₉H₂₆N₄O₃S | 390.5 | Pyrimidin-2-yl-piperidine | Kinases, Proteases |

| 4-Ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide | C₁₈H₂₃NO₃S | 333.45 | Ethoxy, 1-Phenylethyl | CNS Targets |

| 4-Amino-N-(4,5-dimethyl-2-oxazolyl)benzenesulfonamide | C₁₁H₁₃N₃O₃S | 267.30 | Oxazole | Antimicrobial Targets |

Research Findings and Trends

- Piperidine vs. Pyrimidine-Piperidine Hybrids : Piperidine derivatives are common in CNS drugs due to their conformational flexibility. Pyrimidine hybrids, however, show enhanced selectivity for kinase targets .

- Ethoxy vs. Methoxy : Ethoxy groups generally increase metabolic resistance but may reduce aqueous solubility compared to methoxy .

- Heterocyclic vs. Aliphatic Substituents : Heterocycles (e.g., oxazole, benzothiazole) improve target engagement but often require more complex synthetic routes .

Limitations and Knowledge Gaps

- Missing Data: No direct solubility, melting point, or bioactivity data are available for the target compound in the provided evidence.

- Contradictions : emphasizes heterocyclic sulfonamides for antimicrobial use, while and suggest CNS or kinase applications.

常见问题

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 0–5°C (coupling step) | Prevents sulfonamide hydrolysis | |

| Solvent System | DCM/MeOH (9:1) | Enhances chromatographic resolution | |

| Catalyst | Triethylamine (1.2 eq.) | Maximizes nucleophilic efficiency |

Q. Table 2. Analytical Benchmarks

| Technique | Critical Metrics | Acceptable Range | Reference |

|---|---|---|---|

| H NMR | Methoxy singlet integration | 3H (±0.1) | |

| HRMS | Mass accuracy | <2 ppm deviation | |

| HPLC Purity | Area under curve (AUC) | ≥95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。